tetraethyl 6'-isobutyryl-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetraethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the esterification of the carboxyl groups to form the tetraethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry
In chemistry, Tetraethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with different biomolecules makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, Tetraethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,
Properties
Molecular Formula |
C34H41NO9S3 |
---|---|
Molecular Weight |
703.9 g/mol |
IUPAC Name |
tetraethyl 5//',5//',8//',9//'-tetramethyl-6//'-(2-methylpropanoyl)spiro[1,3-dithiole-2,1//'-thiopyrano[2,3-c]quinoline]-2//',3//',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H41NO9S3/c1-11-41-29(37)23-24(30(38)42-12-2)45-27-22(34(23)46-25(31(39)43-13-3)26(47-34)32(40)44-14-4)20-15-18(7)19(8)16-21(20)35(33(27,9)10)28(36)17(5)6/h15-17H,11-14H2,1-10H3 |
InChI Key |
YJLMCTDZRIUFIG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=CC(=C(C=C4N(C2(C)C)C(=O)C(C)C)C)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=C(C(=C4)C)C)N(C2(C)C)C(=O)C(C)C)C(=O)OCC |
Origin of Product |
United States |
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